molecular formula C10H16BrNOS B14913517 n-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine

n-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine

Katalognummer: B14913517
Molekulargewicht: 278.21 g/mol
InChI-Schlüssel: DAJXLECOFJHDSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine: is an organic compound that features a brominated thiophene ring attached to an ethoxypropylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine typically involves the bromination of thiophene followed by a series of substitution reactions. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Substitution Reaction: The brominated thiophene is then reacted with an appropriate amine, such as 3-ethoxypropan-1-amine, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of the corresponding amine or alcohol

    Substitution: Formation of various substituted thiophene derivatives

Wissenschaftliche Forschungsanwendungen

N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-((5-Bromothiophen-2-yl)methyl)-N-methylamine
  • N-((5-Bromothiophen-2-yl)methyl)-2-methoxyethylamine

Uniqueness

N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine is unique due to the presence of the ethoxypropylamine chain, which can impart distinct physicochemical properties and biological activities compared to its analogs. This structural variation can influence the compound’s solubility, stability, and reactivity, making it a valuable candidate for various applications.

Eigenschaften

Molekularformel

C10H16BrNOS

Molekulargewicht

278.21 g/mol

IUPAC-Name

N-[(5-bromothiophen-2-yl)methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C10H16BrNOS/c1-2-13-7-3-6-12-8-9-4-5-10(11)14-9/h4-5,12H,2-3,6-8H2,1H3

InChI-Schlüssel

DAJXLECOFJHDSB-UHFFFAOYSA-N

Kanonische SMILES

CCOCCCNCC1=CC=C(S1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.